molecular formula C15H29NO3 B1311979 Hexanoic acid, 6-[(1-oxononyl)amino]- CAS No. 69242-00-8

Hexanoic acid, 6-[(1-oxononyl)amino]-

Cat. No.: B1311979
CAS No.: 69242-00-8
M. Wt: 271.4 g/mol
InChI Key: SBLCUTIOHNPTHL-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(1-oxononyl)amino]- is an organic compound with the molecular formula C15H29NO3 It is a derivative of hexanoic acid, where the hydrogen atom at the sixth position is replaced by a 1-oxononylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid, 6-[(1-oxononyl)amino]- typically involves the reaction of hexanoic acid with a suitable amine and a nonyl ketone. The process may include the following steps:

    Formation of the Amide Bond: Hexanoic acid reacts with a nonyl ketone in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for hexanoic acid, 6-[(1-oxononyl)amino]- may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Hexanoic acid, 6-[(1-oxononyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted amides and esters.

Scientific Research Applications

Hexanoic acid, 6-[(1-oxononyl)amino]- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[(1-oxononyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Hexanoic acid, 6-[(1-oxononyl)amino]- can be compared with other similar compounds, such as:

    Hexanoic acid, 6-[(1-oxoisononyl)amino]-: A closely related compound with a similar structure but different isomeric form.

    Aminocaproic acid: A derivative of hexanoic acid with an amino group at the sixth position, used as an enzyme inhibitor.

Uniqueness: Hexanoic acid, 6-[(1-oxononyl)amino]- is unique due to its specific substitution pattern and the presence of both an oxo group and an amino group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(nonanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3/c1-2-3-4-5-6-8-11-14(17)16-13-10-7-9-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLCUTIOHNPTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4071972
Record name Hexanoic acid, 6-[(1-oxononyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69242-00-8
Record name 6-[(1-Oxononyl)amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69242-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 6-((1-oxononyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069242008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 6-[(1-oxononyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 6-[(1-oxononyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-nonanoyl-6-aminoperoxycaproic acid was prepared by reaction of N-nonanoyl-6-aminocaproic acid with hydrogen peroxide in 98% methanesulfonic acid according to the procedure described in Example II. From 103 g (0.381 mol) of N-nonanoyl-6-aminocaproic acid, 44 g (1.29 mol) of hydrogen peroxide, and 170 mL of methanesulfonic acid was obtained 74.2 g of N-nonanoyl-6-aminoperoxycaproic acid having a peroxyacid AvO of 5.31% and a mp of 60° C. (theoretical yield=109.5 g of 5.57% AvO).
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Synthesis routes and methods II

Procedure details

N-nonanoyl-6-aminocaproic acid was prepared by reaction of nonanoyl chloride with 6-aminocaproic acid according to the procedure described in Example I. From 67.3 g (0.381 mol) of nonanoyl chloride and 50.0 g (0.381 mol) of 6-aminocaproic acid was obtained 103 g of N-nonanoyl-6-aminocaproic acid, mp 71°-74° C.
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